![molecular formula C14H19N3OS2 B1426232 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1333960-75-0](/img/structure/B1426232.png)
4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
Benzo[d]thiazol-2-amine is a class of organic compounds that contain a benzene fused to a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . These compounds are known for their biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-aminobenzothiazoles with various electrophiles . For example, 2-aminobenzothiazoles can react with aldehydes to form Schiff bases .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring fused to a thiazole ring, with various substituents attached to the thiazole ring .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including cyclocondensation reactions . They can also participate in reactions with α-bromocarbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, 4-methylbenzo[d]thiazol-2-amine has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine and its derivatives have been explored for their potential in chemical synthesis. Studies have involved the reaction of similar thiazole compounds with various reagents to produce different benzimidazole products. For example, 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its 1-methyl derivative were reacted with different reagents such as acid anhydrides, malononitrile, chloroacetyl chloride, and aromatic aldehydes to produce corresponding benzimidazole derivatives. These compounds were studied for their cytotoxic activity against different cancer cell lines, indicating their potential in anticancer agent synthesis (Nofal et al., 2014).
Material Science and Security Ink Application
In material science, a novel V-shaped molecule closely related to the chemical structure of interest was synthesized and investigated for its potential in security ink applications. This molecule, due to its morphology-dependent fluorochromism, can change colors based on mechanical force or surrounding pH stimuli. The molecule's potential use in security ink without the need for a covering reagent highlights the significance of the chemical structure in the development of new materials with practical applications (Xiao-lin Lu & Xia, 2016).
Pharmacology and Antimicrobial Properties
Compounds structurally similar to 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine have been synthesized and evaluated for various biological activities, including antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized, and their biological activities were studied. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against certain bacteria, highlighting the potential of these chemical structures in pharmacological applications (Gür et al., 2020).
Catalysis and Heterocyclic Compound Synthesis
The structure of interest and its derivatives have also been part of studies focusing on catalysis and the synthesis of heterocyclic compounds. For instance, benzothiazoles with nitrogen substituents have been used as core structures in the development of pharmaceutically important agents. Research has delved into novel approaches for the assembly of these heterocycles, including metal-catalyzed reactions, highlighting the role of these chemical structures in facilitating the synthesis of complex pharmaceutical agents (Ma et al., 2011).
Safety And Hazards
The safety and hazards associated with these compounds can also vary widely depending on their specific structure. For example, 4-methylbenzo[d]thiazol-2-amine has been classified with the GHS07 hazard statement, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .
Future Directions
Research into benzo[d]thiazol-2-amines and related compounds is ongoing, with many researchers exploring their potential uses in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for specific applications.
properties
IUPAC Name |
4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-11-3-2-4-12-13(11)16-14(20-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHCFPQLRQLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.